Pyridine, 2-(2-hydrazinoethyl)-, dihydrochloride
Overview
Description
Pyridine, 2-(2-hydrazinoethyl)-, dihydrochloride: is a chemical compound with the molecular formula C7H12Cl2N4. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrazine Substitution: One common method for synthesizing Pyridine, 2-(2-hydrazinoethyl)-, dihydrochloride involves the substitution of a halogenated pyridine derivative with hydrazine.
Reduction of Diazonium Salts: Another method involves the reduction of the corresponding diazonium salt.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the hydrazine substitution method due to its efficiency and cost-effectiveness. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyridine, 2-(2-hydrazinoethyl)-, dihydrochloride can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form hydrazine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydrazino group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Oxidized pyridine derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Pyridine, 2-(2-hydrazinoethyl)-, dihydrochloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of heterocyclic compounds and as a building block in combinatorial chemistry .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a ligand in the development of metal complexes for biochemical applications .
Medicine: It is investigated for its role in the synthesis of drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of Pyridine, 2-(2-hydrazinoethyl)-, dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, making the compound useful in drug design and development .
Comparison with Similar Compounds
- Pyridine, 2-(2-aminoethyl)-, dihydrochloride
- Pyridine, 2-(2-hydroxyethyl)-, dihydrochloride
- Pyridine, 2-(2-methylaminoethyl)-, dihydrochloride
Comparison: Pyridine, 2-(2-hydrazinoethyl)-, dihydrochloride is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity compared to its analogs. For instance, the hydrazino group allows for specific interactions with enzymes that are not possible with the amino or hydroxy derivatives. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors .
Properties
IUPAC Name |
2-pyridin-2-ylethylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-10-6-4-7-3-1-2-5-9-7;;/h1-3,5,10H,4,6,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUXJGGRQMKJBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168848 | |
Record name | Pyridine, 2-(2-hydrazinoethyl)-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17038-99-2 | |
Record name | Pyridine, 2-(2-hydrazinoethyl)-, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017038992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2-(2-hydrazinoethyl)-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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